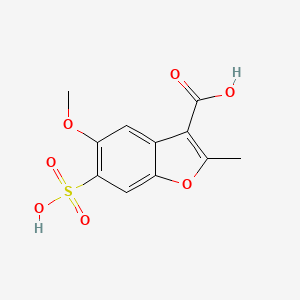

5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid” is a chemical compound with the molecular formula C11H10O8S . It has a molecular weight of 302.257 Da . The compound is in powder form .

Physical And Chemical Properties Analysis

This compound has a melting point of 212-213°C . It is a powder at room temperature .Applications De Recherche Scientifique

Anticancer Properties

Benzofuran derivatives have garnered attention for their potent anticancer activities. Specifically, 5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid exhibits promising effects against various cancer cell lines. For instance, it inhibits cell growth in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Researchers are exploring its mechanisms of action and potential as an anticancer drug.

Antimicrobial Activity

The 4-position of benzofuran derivatives significantly influences their antimicrobial properties. Substituents containing halogens or hydroxyl groups at this position enhance their efficacy . Investigating the antimicrobial potential of 5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid could lead to novel therapeutic agents.

Anti-Hepatitis C Virus (HCV) Activity

A recently discovered macrocyclic benzofuran compound demonstrates anti-HCV activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease . Further studies are needed to explore its clinical potential.

Synthetic Applications

Novel methods for constructing benzofuran rings have emerged. For instance:

- A unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature, found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . Understanding their ecological roles and biosynthesis pathways can provide insights into their potential applications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives have been found to exhibit potent antibacterial activity when the 5- or 6-position of the nucleus is substituted with halogens, nitro, and hydroxyl groups . This suggests that the compound may interact with its targets through similar mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic effects.

Biochemical Pathways

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways. These could include pathways involved in cell proliferation (relevant to their anti-tumor activity), bacterial growth (relevant to their antibacterial activity), oxidative stress (relevant to their anti-oxidative activity), and viral replication (relevant to their anti-viral activity).

Pharmacokinetics

Benzofuran derivatives have been found to have improved bioavailability, allowing for once-daily dosing

Result of Action

Benzofuran derivatives have been shown to have strong biological activities , suggesting that they may have significant effects at the molecular and cellular level. These could include the inhibition of cell proliferation (in the case of anti-tumor activity), the inhibition of bacterial growth (in the case of antibacterial activity), the reduction of oxidative stress (in the case of anti-oxidative activity), and the inhibition of viral replication (in the case of anti-viral activity).

Propriétés

IUPAC Name |

5-methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O7S/c1-5-10(11(12)13)6-3-8(17-2)9(19(14,15)16)4-7(6)18-5/h3-4H,1-2H3,(H,12,13)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWRXJLGPCUBKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)S(=O)(=O)O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2810580.png)

![7-Oxaspiro[4.5]dec-8-en-10-one](/img/structure/B2810581.png)

![Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2810583.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)

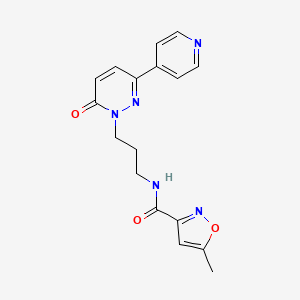

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)

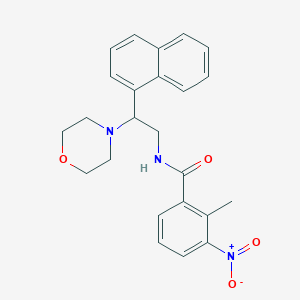

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2810594.png)